molecular formula C10H12N2O2 B11902290 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11902290
M. Wt: 192.21 g/mol
InChI Key: FLPVZKQGRGTYES-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate aniline derivatives with glyoxal or its equivalents under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then cyclizes to form the quinoxalinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxaline.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the quinoxalinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: For their potential as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2(1H)-one: The parent compound, lacking the methoxy and methyl substituents.

    5-Methoxyquinoxalin-2(1H)-one: Similar structure but without the methyl group.

    4-Methylquinoxalin-2(1H)-one: Similar structure but without the methoxy group.

Uniqueness

5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-methoxy-4-methyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C10H12N2O2/c1-12-6-9(13)11-7-4-3-5-8(14-2)10(7)12/h3-5H,6H2,1-2H3,(H,11,13)

InChI Key

FLPVZKQGRGTYES-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1C(=CC=C2)OC

Origin of Product

United States

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